REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]1[CH2:7][O:6][CH2:5][CH2:4]1.CO[C:10](=[O:13])[O:11][CH3:12].COC1C=[C:18]2[C:22](=[CH:23]C=1)[C:21](=[O:25])[CH2:20][CH2:19]2>C(OCC)(=O)C>[CH3:12][O:11][C:10]([CH:20]1[CH2:19][C:18]2[C:22](=[CH:23][C:7]([O:6][CH3:5])=[CH:3][CH:4]=2)[C:21]1=[O:25])=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While refluxing
|
Type
|
CUSTOM
|
Details
|
the reaction under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
WASH
|
Details
|
Wash the organic layer several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic layer over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C(C2=CC(=CC=C2C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.3 mmol | |
AMOUNT: MASS | 3.14 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |